
Atelocantel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atelocantel, also known as AH353623, is an anthelmintic agent (veterinary drug).
Applications De Recherche Scientifique
Gene Delivery Systems
Atelocollagen has been demonstrated to be an effective carrier for gene delivery. It is used in high-throughput screening of gene functions due to its ability to form stable complexes with cDNA, facilitating efficient transduction into cells without the need for additional transfection agents. This method has been applied for screening large sets of gene medicines and functional analyses in mammalian cells, indicating its potential in gene therapy and regenerative medicine (Honma et al., 2001).
Drug Delivery Systems
Atelocollagen-mediated drug delivery systems have shown promise in delivering nucleic acid medicines, such as siRNA and antisense oligonucleotides, to target sites. This application is particularly relevant in the context of cancer therapy, where atelocollagen complexes can target tumor sites for gene silencing or drug delivery, potentially improving therapeutic outcomes and reducing side effects (Hanai et al., 2006).
Tissue Engineering
In tissue engineering, atelocollagen has been utilized as a scaffold material for the regeneration of various tissues, including intervertebral discs, cartilage, and periodontal tissues. It provides a biocompatible matrix that supports cell attachment, proliferation, and differentiation. For instance, atelocollagen scaffolds have been shown to facilitate the regeneration of nucleus pulposus cells, which are crucial for the function and structure of intervertebral discs (Lee et al., 2012).
Wound Healing
Beyond its use in drug and gene delivery systems, atelocollagen has also been applied directly to wound lesions to promote healing. A study on canine corneal wounds demonstrated that atelocollagen could accelerate wound healing without causing inflammation, suggesting its usefulness in treating external wounds and possibly preventing scar formation (Nagayasu et al., 2008).
Propriétés
Numéro CAS |
1370540-16-1 |
|---|---|
Nom du produit |
Atelocantel |
Formule moléculaire |
C13H17F2N3O2 |
Poids moléculaire |
285.2948 |
Nom IUPAC |
(2E)-4,4-difluoro-N-{2-[(2-methoxypyridin-4-yl)amino]ethyl}pent-2-enamide |
InChI |
InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+ |
Clé InChI |
UESQHGVVIKYBST-HWKANZROSA-N |
SMILES |
CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atelocantel; AH353623; AH-353623; AH 353623. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)
![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)
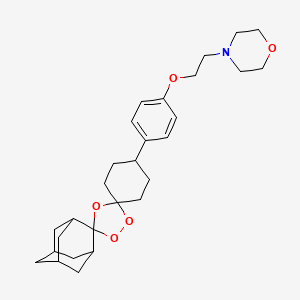
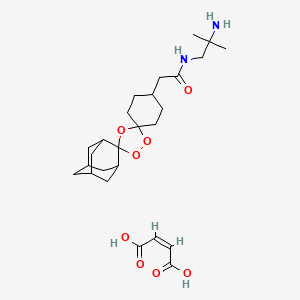
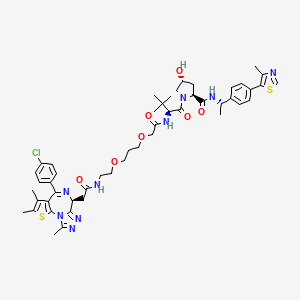
![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)
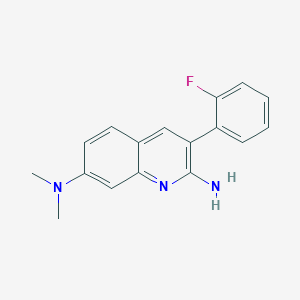

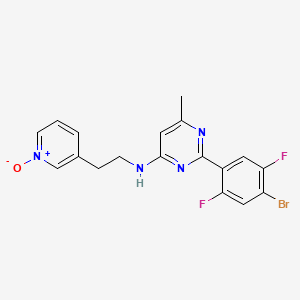

![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)